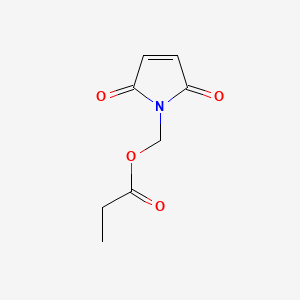

MIRA-1

Descripción general

Descripción

MIRA-1 (1-[(1-Oxopropoxi)metil]-1H-pirrol-2,5-diona) es un análogo de maleimida. Ha captado la atención debido a su capacidad para restaurar la conformación de p53 de tipo salvaje y la función celular. Específicamente, this compound induce la apoptosis en células p53 mutantes mediante la reactivación de la transactivación transcripcional dependiente de p53 . Su actividad anticancerígena lo convierte en un compuesto prometedor para futuras investigaciones.

Aplicaciones Científicas De Investigación

Las aplicaciones de MIRA-1 abarcan varios campos:

Química: Como herramienta para estudiar la reactivación de p53 y la regulación transcripcional.

Biología: Investigación de vías relacionadas con p53 y apoptosis.

Medicina: Potencial terapia anticancerígena.

Industria: Aplicaciones limitadas debido a su enfoque orientado a la investigación.

Mecanismo De Acción

El mecanismo de MIRA-1 involucra:

Reactivación de p53: Restaura la función de p53 de tipo salvaje, promoviendo la apoptosis en células p53 mutantes.

Activación transcripcional: Al mejorar la transcripción dependiente de p53, desencadena vías apoptóticas aguas abajo.

Análisis Bioquímico

Biochemical Properties

MIRA-1 plays a significant role in biochemical reactions, particularly in the context of cancer biology. It interacts with the p53 protein, a crucial tumor suppressor protein, and reinstates its native structure and functionality . This interaction triggers p53-mediated transcriptional activation of critical targets such as p21, MDM2, and PUMA .

Cellular Effects

This compound has been observed to have profound effects on various types of cells. It inhibits cell viability, colony formation, and migration, and increases apoptosis of cells irrespective of their p53 status . This compound also influences cell function by upregulating Puma and Bax and downregulating Mcl-1 and c-Myc .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the p53 protein. This compound restores the native conformation and function to mutant p53, triggering p53-dependent apoptosis . It also triggers the activation of PERK and IRE-a, leading to the splicing of XBP1, indicating an association with the endoplasmic reticulum stress response .

Métodos De Preparación

Rutas sintéticas:: MIRA-1 se puede sintetizar utilizando diversas rutas, pero un método común involucra la reacción de anhídrido maleico con un alcohol adecuado (por ejemplo, alcohol propargílico) para formar el anillo de maleimida. La vía sintética detallada incluiría pasos como esterificación, ciclación y purificación.

Producción industrial:: Si bien this compound se estudia principalmente en entornos de investigación, sus métodos de producción a escala industrial no están ampliamente documentados. La optimización de la ruta sintética y la escalabilidad serían esenciales para la producción a gran escala.

Análisis De Reacciones Químicas

Reactividad:: MIRA-1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar bajo condiciones específicas.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la porción de maleimida.

Otras transformaciones: Modificaciones adicionales pueden involucrar interconversiones de grupos funcionales.

Oxidación: Agentes oxidantes como peróxido de hidrógeno (H₂O₂) o ácido m-cloroperbenzoico (m-CPBA).

Sustitución: Nucleófilos (por ejemplo, aminas, tioles) en presencia de una base.

Otras reacciones: Hidrólisis catalizada por ácido, esterificación o amidación.

Productos principales:: Los productos principales dependen de las condiciones específicas de la reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución podría conducir a derivados de maleimida modificados.

Comparación Con Compuestos Similares

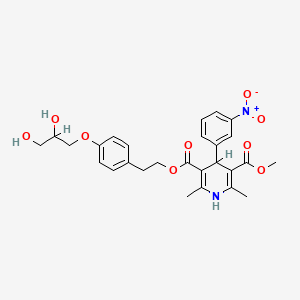

MIRA-1 destaca por su capacidad única para reactivar p53. Compuestos similares incluyen PRIMA-1, que comparte un origen de cribado similar pero difiere estructuralmente .

Propiedades

IUPAC Name |

(2,5-dioxopyrrol-1-yl)methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEWPGYLMHXLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280990 | |

| Record name | NSC19630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72835-26-8 | |

| Record name | NSC19630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)

![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)